molecular formula C24H22N4OS B15082533 2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 618441-18-2

2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B15082533
CAS No.: 618441-18-2
M. Wt: 414.5 g/mol
InChI Key: UJNMWEVSAZWHMG-UHFFFAOYSA-N
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Description

2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-((2,4-Dimethylphenyl)thio)aniline: Shares a similar structural motif but lacks the triazole ring.

    1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride: Contains a piperazine ring instead of the triazole ring.

Uniqueness

2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

618441-18-2

Molecular Formula

C24H22N4OS

Molecular Weight

414.5 g/mol

IUPAC Name

2-[[5-(2,4-dimethylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C24H22N4OS/c1-17-13-14-21(18(2)15-17)23-26-27-24(28(23)20-11-7-4-8-12-20)30-16-22(29)25-19-9-5-3-6-10-19/h3-15H,16H2,1-2H3,(H,25,29)

InChI Key

UJNMWEVSAZWHMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4)C

Origin of Product

United States

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